Home > Products > Screening Compounds P39889 > Thalidomide-O-PEG4-OH
Thalidomide-O-PEG4-OH -

Thalidomide-O-PEG4-OH

Catalog Number: EVT-14900149
CAS Number:
Molecular Formula: C21H26N2O9
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG4-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker, specifically a PEG4 unit. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the PEG linker enhances the solubility and biocompatibility of the compound, making it valuable in pharmaceutical research and development.

Source and Classification

Thalidomide-O-PEG4-OH is derived from thalidomide, a drug originally developed for its sedative properties but later recognized for its anti-inflammatory and immunomodulatory effects. The PEG4 linker is a commonly used moiety in drug design to improve pharmacokinetic properties. This compound falls under the category of small-molecule drugs and is classified as a PROTAC, which are designed to induce targeted protein degradation through the ubiquitin-proteasome system.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG4-OH involves several key steps:

  1. Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent, such as N-hydroxysuccinimide, to form an active ester that can react with the PEG linker.
  2. PEGylation: The activated thalidomide is then reacted with a PEG4 linker, which contains a hydroxyl group at one end. This step forms the thalidomide-PEG4 conjugate.
  3. Purification: The resulting product undergoes purification processes such as column chromatography or recrystallization to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of Thalidomide-O-PEG4-OH follows similar synthetic routes but on a larger scale. This involves bulk synthesis of thalidomide and PEG4, followed by scaled-up coupling reactions using industrial reactors. Quality control measures are implemented to maintain consistency in yield and purity.

Molecular Structure Analysis

Structure and Data

Thalidomide-O-PEG4-OH features a molecular structure that includes:

  • Thalidomide moiety: This part retains the pharmacological properties associated with thalidomide.
  • PEG4 linker: A hydrophilic segment that enhances solubility.
  • Hydroxyl group: This functional group at one end of the PEG chain allows for further chemical modifications.

The structural formula can be represented as follows:

ThalidomideO CH 2CH 2O 4OH\text{Thalidomide}-\text{O}-\text{ CH 2CH 2O 4}-\text{OH}

This structure facilitates interactions with biological targets, particularly in the context of protein degradation.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG4-OH can participate in various chemical reactions:

  • Substitution Reactions: The hydroxyl group may undergo substitution reactions with halides or other electrophiles.
  • Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced using sodium borohydride.
  • Click Chemistry: The propargyl group can participate in click chemistry reactions to form triazole linkages.

Common Reagents and Conditions

Common reagents include copper catalysts for click chemistry, while solvents such as dimethyl sulfoxide and dichloromethane are typically employed during these reactions. Reaction conditions are optimized to maximize yield while minimizing by-products.

Mechanism of Action

The mechanism of action for Thalidomide-O-PEG4-OH primarily involves its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, this compound facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial for regulating various cellular functions and has implications in treating diseases characterized by uncontrolled protein accumulation, such as certain cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 400–500 g/mol (exact value may vary based on specific structure).
  • Solubility: Enhanced solubility due to the PEG4 linker.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Can undergo oxidation, reduction, and substitution reactions.
  • Functional Groups: Contains hydroxyl (-OH), ether (–O–), and amine functionalities depending on modifications made during synthesis.

Data on specific physical constants such as boiling point or melting point may vary based on formulation and purity levels.

Applications

Thalidomide-O-PEG4-OH has diverse applications across various scientific fields:

  • Chemistry: Serves as a building block in synthesizing complex molecules and conjugates.
  • Biology: Used in studies involving protein degradation pathways and protein-protein interactions.
  • Medicine: Investigated for potential use in targeted cancer therapies where selective protein degradation is beneficial.
  • Industry: Utilized in developing new drugs and therapeutic agents aimed at specific biological targets .
Molecular Design and Rationale for Thalidomide-O-PEG4-OH in Targeted Protein Degradation

Structural Integration of Thalidomide as a Cereblon E3 Ligase Ligand

Thalidomide-O-PEG4-OH (CAS: 2415370-32-8) incorporates the pharmacophore of thalidomide, a prototypical molecular glue that binds the Cereblon (CRBN) subunit of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN). The thalidomide moiety binds within the tri-tryptophan pocket of CRBN's thalidomide-binding domain (TBD), inducing conformational changes that enable recruitment of neosubstrate proteins. This binding mimics the C-terminal cyclic imide degron of endogenous CRBN substrates, repurposing the ubiquitin-proteasome system for targeted degradation [4] [7].

The structural basis for neosubstrate recruitment lies in the "molecular glue" mechanism, where the thalidomide moiety creates a novel interface on CRBN that engages zinc-finger transcription factors (e.g., IKZF1/3, GSPT1) via their conserved glycine loop (G-loop). Computational analyses indicate that over 2,500 human proteins contain this G-loop motif, theoretically enabling broad degradation potential [4]. This molecular recognition framework transforms CRBN into a versatile degradation tool, as validated by the clinical success of thalidomide derivatives (lenalidomide, pomalidomide) in hematologic malignancies [6].

Table 1: Structural and Chemical Properties of Thalidomide-O-PEG4-OH

PropertySpecificationFunctional Significance
Molecular FormulaC₂₁H₂₆N₂O₉Defines atomic composition and molecular weight
Molecular Weight450.444 g/molImpacts pharmacokinetics and cell permeability
CAS Number2415370-32-8Unique compound identifier
Purity≥95% (HPLC)Ensures reproducibility in research applications
Thalidomide Core StructureIsoindoline-1,3-dione fused to piperidine-2,6-dioneMediates CRBN binding
Key Binding MotifTri-tryptophan pocket in CRBN TBDFacilitates E3 ligase recruitment

Role of the PEG4 Linker in Optimizing Spatiotemporal Properties for PROTAC Design

The tetraethylene glycol (PEG4) linker in Thalidomide-O-PEG4-OH serves as a critical spacer between the thalidomide E3 ligase ligand and the target-binding moiety in proteolysis-targeting chimeras (PROTACs). This 19-atom chain (molecular formula: -[CH₂CH₂O]₄-) balances hydrophilicity and conformational flexibility, directly influencing ternary complex formation efficiency. The linker length (~16.7 Å) provides optimal spatial separation to accommodate protein-protein interactions between CRBN and the target protein, minimizing steric clashes that impair ubiquitin transfer [1] [4].

Biophysical studies demonstrate that PEG4 linkers enhance solubility compared to alkyl chains, reducing aggregation in aqueous buffers (e.g., PBS, cell culture media). This hydrophilicity is quantified by the compound's distribution coefficient (LogDpH7.4 ≈ -1.2), which improves cell permeability relative to longer PEG chains. The flexibility of ether bonds enables dynamic sampling of conformational space, facilitating induced-fit binding in ternary complexes. Research shows that shortening the linker below PEG4 reduces degradation efficiency by >60% for sterically constrained targets, while elongation diminishes cell permeability without significant gains in degradation [1] [7].

Table 2: Comparison of Linker Architectures in CRBN-Based PROTACs

Linker TypeLength (Atoms)*Degradation Efficiency (DC₅₀)Solubility (mg/mL)Primary Applications
PEG41910-100 nM>5.0 (in DMSO)Balanced solubility/permeability
Alkyl (C8)8>500 nM<0.1Hydrophobic targets
PEG8355-50 nM>10.0Large protein complexes
AromaticVariable50-1000 nM1-3Rigid ternary complexes

*DC₅₀: Half-maximal degradation concentration in cellular assays

Functional Group (-OH) Engineering for Conjugation Flexibility in Heterobifunctional Molecules

The terminal primary hydroxyl (-OH) group in Thalidomide-O-PEG4-OH enables versatile conjugation chemistry for modular PROTAC synthesis. This functional group undergoes high-yielding reactions (>85% efficiency) with carboxylic acids, isocyanates, and activated esters under mild conditions, facilitating coupling to diverse target protein ligands. The hydroxyl's nucleophilicity allows direct derivatization via:

  • Esterification: Reaction with acyl chlorides or anhydrides to form ester-linked PROTACs
  • Carbamate Formation: Coupling with isocyanates for stable urethane linkages
  • Etherification: Williamson synthesis with alkyl halides for hydrolytically stable bonds [1] [7]

This chemical versatility is demonstrated by commercial derivatives like Thalidomide-O-PEG4-azide (CAS: 2380318-57-8) for click chemistry and Thalidomide-O-PEG4-NH₂ (CAS: 2401832-00-4) for amide coupling, both synthesized from the hydroxyl precursor. The -OH group's polarity contributes to favorable physicochemical properties, with hydrogen-bonding capacity (donor: 1, acceptor: 2) enhancing aqueous solubility. Strategic functionalization preserves CRBN-binding affinity, as evidenced by <20% variation in Kd values across derivatives in surface plasmon resonance (SPR) assays [8] [10].

Table 3: Common Conjugation Derivatives of Thalidomide-O-PEG4-OH

DerivativeCAS NumberConjugation ChemistryApplication in PROTAC Synthesis
Thalidomide-O-PEG4-azide2380318-57-8CuAAC with alkynesCycloaddition to alkyne-functionalized ligands
Thalidomide-O-PEG4-Boc2411681-87-1Carbamate couplingAmine protection/deprotection strategies
Thalidomide-O-PEG4-NH₂2401832-00-4Amidation with carboxylic acidsDirect peptide coupling
Thalidomide-O-PEG4-maleimideNot providedMichael addition with thiolsCysteine-targeted bioconjugation

Note: Boc = tert-butyloxycarbonyl; CuAAC = copper-catalyzed azide-alkyne cycloaddition

Properties

Product Name

Thalidomide-O-PEG4-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

Molecular Formula

C21H26N2O9

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H26N2O9/c24-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)23(20(14)27)15-4-5-17(25)22-19(15)26/h1-3,15,24H,4-13H2,(H,22,25,26)

InChI Key

OLDHMNIGUOURCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.